molecular formula C6H5BrO2 B2870110 5-Bromo-4-methylfuran-2-carbaldehyde CAS No. 1368361-17-4

5-Bromo-4-methylfuran-2-carbaldehyde

Cat. No.: B2870110
CAS No.: 1368361-17-4
M. Wt: 189.008
InChI Key: MRBPTPZVRAXMAR-UHFFFAOYSA-N
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Description

5-Bromo-4-methylfuran-2-carbaldehyde is a versatile chemical compound with the molecular formula C6H5BrO2 and a molecular weight of 189.01 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and an aldehyde group at the 2nd position of the furan ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

5-Bromo-4-methylfuran-2-carbaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methylfuran-2-carbaldehyde typically involves the bromination of 4-methylfuran-2-carbaldehyde. The reaction is carried out by adding a bromine solution in 1,2-dichloroethane to a mixture of 4-methylfuran-2-carbaldehyde and a suitable catalyst. The mixture is then heated to reflux for several hours to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methylfuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-furaldehyde: Similar structure but lacks the methyl group at the 4th position.

    4-Methylfuran-2-carbaldehyde: Similar structure but lacks the bromine atom at the 5th position.

    5-Bromo-4-methyl-2-furaldehyde: Similar structure but with different functional groups.

Uniqueness

5-Bromo-4-methylfuran-2-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group on the furan ring, which imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-4-methylfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2/c1-4-2-5(3-8)9-6(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBPTPZVRAXMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368361-17-4
Record name 5-bromo-4-methylfuran-2-carbaldehyde
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